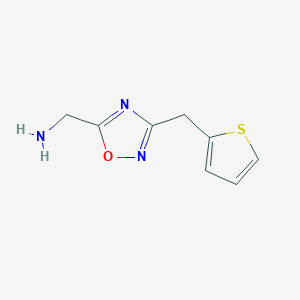

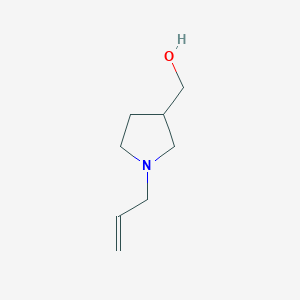

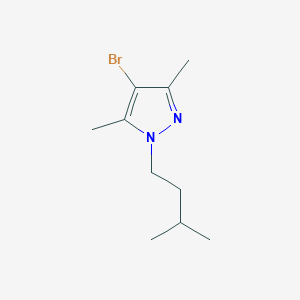

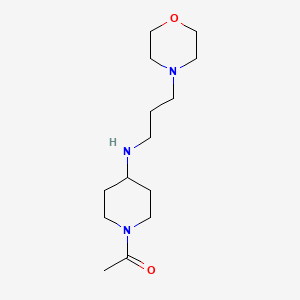

![molecular formula C7H6N4O2 B1293129 6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1018144-12-1](/img/structure/B1293129.png)

6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, which includes “6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid”, is a relatively simple structure that has proved to be remarkably versatile . It has been proposed as a possible surrogate of the purine ring due to its structural similarities . The TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Synthesis Analysis

The synthesis of TP derivatives has found numerous applications in medicinal chemistry . A new heterocyclic structure was synthesized by reacting ethyl 2-(5-methyl-[1,2,4]-triazolo[1,5-a]pyrimidin-7-yl)acetate with 1-(chloromethyl)-4-vinylbenzene in the presence of KOH as a base and using acetone as solvent .Molecular Structure Analysis

The TP heterocycle is isoelectronic with that of purines, indicating that it shares a similar electron configuration . The TP ring system consists of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Chemical Reactions Analysis

The TP heterocycle has been exploited to generate candidate treatments for cancer and parasitic diseases due to its metal-chelating properties . The iminium intermediate generated acts as an electrophile for the nucleophilic addition of the ketoester enol .Physical And Chemical Properties Analysis

The TP heterocycle has generally favorable physicochemical properties . The structure of “6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid” is C6H6N4O with a molecular weight of 150.1380 .Applications De Recherche Scientifique

Antibacterial Applications

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been identified as a core structure in the development of new antibacterial agents . The presence of the 6-methyl group and the carboxylic acid function in the molecule could potentially enhance its interaction with bacterial enzymes or receptors, leading to the inhibition of bacterial growth.

Antifungal and Antiparasitic Activities

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine structure have shown promising antifungal and antiparasitic properties . This makes them valuable for the development of treatments against fungal infections and parasitic diseases, which are major concerns in both human health and agriculture.

Anticancer Potential

The triazolopyrimidine derivatives are being explored for their anticancer activities. Their ability to interact with various biological targets can make them suitable for designing novel anticancer drugs . The specific methyl and carboxylic acid substitutions on the triazolopyrimidine ring could lead to compounds with improved efficacy and selectivity for cancer cells.

Cardiovascular Applications

Some derivatives of [1,2,4]triazolo[1,5-a]pyrimidine act as cardiovascular vasodilators . They can modulate blood pressure and have potential therapeutic applications in treating cardiovascular diseases.

Mécanisme D'action

Target of Action

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been reported to possess various biological properties, including antifungal, antitubercular, and antibacterial activities . They have also been reported to act as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators .

Mode of Action

For instance, some compounds can destabilize protein heterodimers, confirming an allosteric binding at the interface between protein subunits .

Biochemical Pathways

Compounds with similar structures have been reported to inhibit the activity of certain enzymes, such as phosphodiesterase (pde), in the cardiovascular system .

Pharmacokinetics

The molecular weight of a similar compound, [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, is reported to be 150.1380 , which might influence its pharmacokinetic properties.

Result of Action

Compounds with similar structures have been reported to exhibit various biological activities, including anti-inflammatory and antiproliferative activities .

Orientations Futures

The TP heterocycle has found numerous applications in medicinal chemistry and is expected to continue to be a focus of research due to its versatility . Further studies are needed to determine the ability of the compounds to interfere with RdRP functions, their metabolic stability, and to predict their binding mode within the PA C cavity .

Propriétés

IUPAC Name |

6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-4-2-8-7-9-5(6(12)13)10-11(7)3-4/h2-3H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMCNFGPCAFLOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=N2)C(=O)O)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

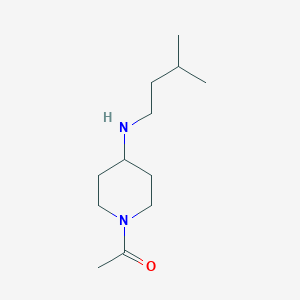

![3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1293070.png)